2,5-Dihydroxy-3-methyl-1,4-benzoquinone
Overview
Description
2,5-Dihydroxy-3-methyl-1,4-benzoquinone is an organic compound with the molecular formula C7H6O4. It is a type of hydroxyquinone, characterized by the presence of two hydroxyl groups and a methyl group attached to a benzoquinone core. This compound is known for its distinctive orange crystals and has been isolated from various natural sources, including the plant Embelia schimperi . It exhibits significant biological activities, particularly antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydroxy-3-methyl-1,4-benzoquinone can be achieved through several methods. One common approach involves the Thiele-Winter acetoxylation, where 1,4-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-3-methyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: More oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: 2,5-diamino and 2,5-dithioether derivatives.
Scientific Research Applications
2,5-Dihydroxy-3-methyl-1,4-benzoquinone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dihydroxy-3-methyl-1,4-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox activity is crucial for its antimicrobial effects, as it can disrupt the electron transport chain in microbial cells, leading to cell death . Additionally, its ability to form reactive oxygen species (ROS) contributes to its antimicrobial activity by causing oxidative damage to cellular components .
Comparison with Similar Compounds
2,5-Dihydroxy-3-methyl-1,4-benzoquinone can be compared with other hydroxyquinones, such as:
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the methyl group, which can influence its reactivity and biological activity.
2,5-Dibromo-3-isopropyl-6-methyl-1,4-benzoquinone: Contains bromine and isopropyl groups, which significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct redox properties and biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,5-dihydroxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-3-6(10)4(8)2-5(9)7(3)11/h2,8,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTARWSSIBFRCMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C(C1=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482725 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-58-1 | |
Record name | 2,5-Dihydroxy-3-methyl-1,4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIHYDROXY-3-METHYL-1,4-BENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQB8A05Y4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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